

Application Note: Quantification of Batatifolin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Batatifolin	
Cat. No.:	B15279216	Get Quote

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Batatifolin** (also known as Nodifloretin), a flavonoid with potential pharmaceutical applications. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate method for the determination of **Batatifolin** in various sample matrices. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual representation of the analytical workflow.

Introduction

Batatifolin (5,6,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one) is a naturally occurring flavonoid found in various plant species, including Phyla nodiflora.[1][2] As a member of the flavonoid class, **Batatifolin** is of interest for its potential biological activities. Accurate and precise quantification of this compound is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of flavonoids due to its high resolution, sensitivity, and reproducibility.[3][4][5] This application note presents a robust HPLC method for the quantification of **Batatifolin**.

Experimental Protocols



1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following conditions are based on established methods for flavonoid analysis and are optimized for **Batatifolin** quantification.[1][2]

Parameter	Specification
HPLC System	Quaternary pump, autosampler, column oven, UV-Vis or Photodiode Array (PDA) detector
Column	C18 reverse-phase column (e.g., Hypersil ODS-C18, 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	A: 0.1% Formic acid in Water; B: Methanol
Gradient Elution	0-10 min: 30% B; 10-25 min: 30-60% B; 25-35 min: 60-80% B; 35-40 min: 80-30% B; 40-45 min: 30% B
Flow Rate	0.8 mL/min
Column Temperature	30°C
Detection Wavelength	326 nm
Injection Volume	10 μL

2. Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Batatifolin reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 μg/mL to 100 μg/mL (e.g., 1, 5, 10, 25, 50, 100 μg/mL).
- 3. Sample Preparation (Illustrative Example for Plant Material)



- Extraction: Weigh 1 g of powdered, dried plant material and place it in a flask. Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
- Filtration: Filter the extract through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: Depending on the expected concentration of **Batatifolin**, the sample may need to be diluted with methanol to fall within the linear range of the calibration curve.

4. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[6][7] Key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r²) > 0.999
Precision (RSD%)	Intraday and Interday RSD < 2%
Accuracy (Recovery %)	95% - 105%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Specificity	The peak for Batatifolin should be well-resolved from other components in the sample matrix.

Data Presentation

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (T)	T ≤ 2	1.1
Theoretical Plates (N)	N > 2000	8500
Resolution (Rs)	Rs > 2	> 2.5



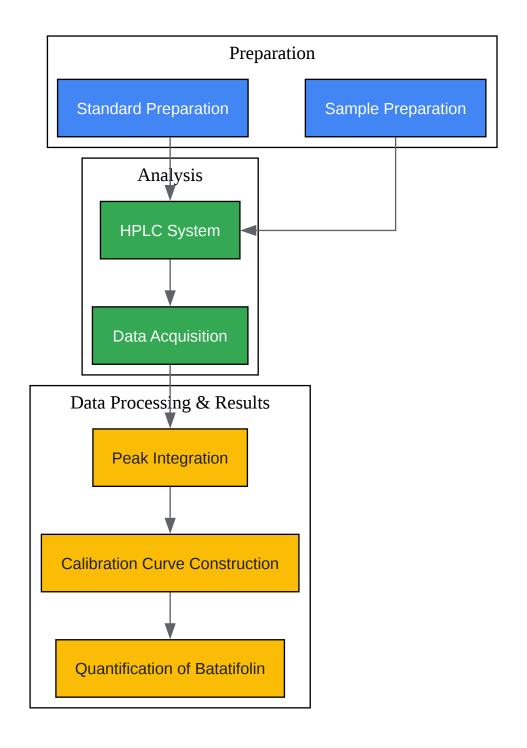
Table 2: Method Validation Data for **Batatifolin** Quantification

Parameter	Result
Retention Time (min)	~18.5
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	0.9995
Limit of Detection (LOD) (μg/mL)	0.15
Limit of Quantification (LOQ) (μg/mL)	0.50
Precision (Intraday RSD%)	0.85%
Precision (Interday RSD%)	1.20%
Accuracy (Recovery %)	98.5% - 102.3%

Visualization

Experimental Workflow for HPLC Quantification of Batatifolin





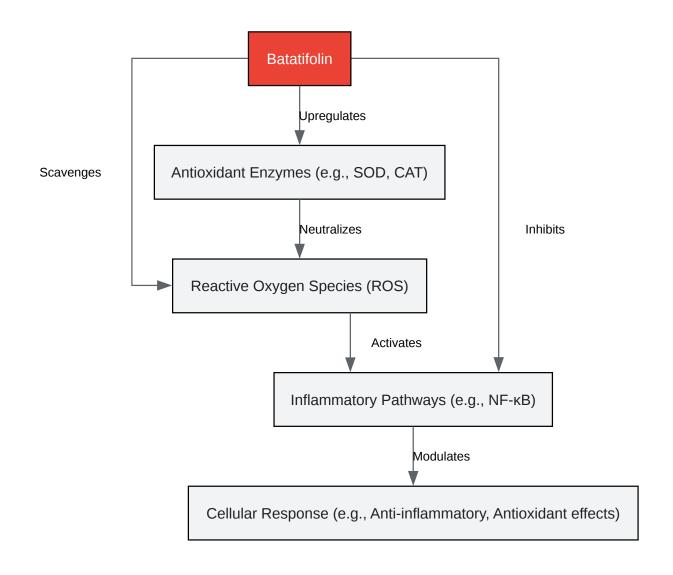
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Caption: Workflow for the HPLC quantification of Batatifolin.

Signaling Pathway (Illustrative Example of Flavonoid Action)



While the specific signaling pathways of **Batatifolin** are under investigation, flavonoids, in general, are known to modulate various cellular pathways. The following diagram illustrates a generalized pathway that could be influenced by flavonoids.



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Caption: Potential signaling pathways modulated by **Batatifolin**.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise tool for the quantification of **Batatifolin**. The provided protocols for sample and standard preparation, along with the detailed chromatographic conditions and validation parameters, offer a



comprehensive guide for researchers in the fields of natural product chemistry, pharmacology, and drug development. This method can be readily implemented for routine quality control and research purposes.

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